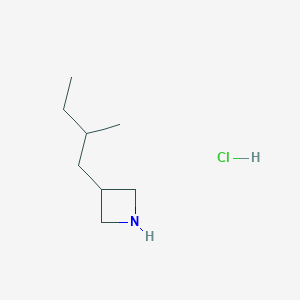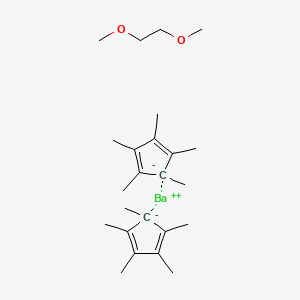
Imidazolidine, 2-heptafluoropropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidine, 2-heptafluoropropyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is a derivative of imidazolidine, where one of the hydrogen atoms is replaced by a heptafluoropropyl group. Imidazolidines are generally colorless, polar, and basic compounds, and they belong to the broader class of aminals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Imidazolidines are traditionally synthesized through the condensation reaction of 1,2-diamines and aldehydes. The reaction typically involves heating the reactants in the presence of a catalyst. For instance, the synthesis of imidazolidine can be achieved by reacting ethylenediamine with formaldehyde
Industrial Production Methods
Industrial production of imidazolidine derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing the reaction time and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Imidazolidine, 2-heptafluoropropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones.
Reduction: Reduction reactions can yield imidazolidines with different substituents.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include imidazolidinones, substituted imidazolidines, and other derivatives with modified functional groups. These products have diverse applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Imidazolidine, 2-heptafluoropropyl- has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of imidazolidine, 2-heptafluoropropyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the heptafluoropropyl group can influence the compound’s lipophilicity, affecting its ability to penetrate biological membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine: The parent compound without the heptafluoropropyl group.
Imidazoline: A related compound with a similar structure but different chemical properties.
Imidazole: Another related heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
Imidazolidine, 2-heptafluoropropyl- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
31185-53-2 |
|---|---|
Fórmula molecular |
C6H7F7N2 |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
2-(1,1,2,2,3,3,3-heptafluoropropyl)imidazolidine |
InChI |
InChI=1S/C6H7F7N2/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h3,14-15H,1-2H2 |
Clave InChI |
GBFSEHYWHMNICI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(N1)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)


![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)






![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
